
1-Chloro-6-methoxy-7-methylisoquinoline
Overview
Description
1-Chloro-6-methoxy-7-methylisoquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of isoquinoline, including 1-chloro-6-methoxy-7-methylisoquinoline, possess significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, the compound has been evaluated for its activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. High selectivity towards MCF-7 cells has been reported, suggesting its potential as a targeted anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown that isoquinoline derivatives exhibit moderate to strong activity against various bacterial strains, including those responsible for tuberculosis. The presence of chlorine and methoxy groups enhances its interaction with microbial targets, which may lead to effective inhibition of bacterial growth .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of this compound on MCF-7 cells, revealing an IC50 value indicating potent growth inhibition. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, confirming its mechanism of action as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another investigation, a series of isoquinoline derivatives were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that this compound exhibited significant inhibitory effects, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline | Bromine at position 4 instead of chlorine | Moderate anticancer activity |
7-Chloro-6-methoxy-3-methylisoquinoline | Chlorine at position 7 instead of position 1 | Antimicrobial properties |
5-Methoxyisoquinoline | Lacks halogen substituents but retains methoxy group | Limited biological activity |
The unique arrangement of substituents in this compound influences its chemical reactivity and biological interactions compared to other isoquinoline derivatives.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 1 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring polarizes the C–Cl bond, facilitating displacement by nucleophiles such as amines or alkoxides.
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Potassium amide | THF, −78°C to RT, 12 h | 1-Amino-6-methoxy-7-methylisoquinoline | 68 | |
Sodium methoxide | DCM, reflux, 6 h | 1-Methoxy-6-methoxy-7-methylisoquinoline | 72 |
Reactions typically require polar aprotic solvents (e.g., THF, DCM) and mild heating. Steric hindrance from the methyl group at position 7 slows kinetics compared to non-methylated analogues .
Electrophilic Nitration
Nitration occurs regioselectively at position 5 or 8 due to electronic effects of substituents. The methoxy group directs electrophiles to the ortho/para positions relative to itself, while the chlorine and methyl groups modulate reactivity.
In a study using nitric acid in acetone, nitration yielded two regioisomers (7-nitro and 4-nitro derivatives) with a 3:1 ratio . Silver(I) oxide additives slightly improved regiocontrol by stabilizing intermediates .
Key Data:
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Major product: 7-Nitro-1-chloro-6-methoxy-7-methylisoquinoline (65% yield)
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Minor product: 4-Nitro-1-chloro-6-methoxy-7-methylisoquinoline (22% yield)
Reductive Alkylation via Enamine Intermediates
Phosphite-mediated alkylation enables meta-C–H functionalization (position 4 or 8). The mechanism involves:
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N-Alkylation with benzyl bromides or aldehydes.
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Phosphite addition to form a stabilized enamine.
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Photochemical -aza shift under 365 nm light.
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Base-mediated elimination to yield meta-alkylated products .
Substrate | Electrophile | Product (Position) | Yield (%) | Source |
---|---|---|---|---|
This compound | Benzyl bromide | 4-Benzyl derivative | 60 | |
This compound | Diphenylmethyl chloride | 8-Diphenylmethyl derivative | 58 |
Reactions proceed efficiently in p-xylene with stoichiometric diethylphosphite and K₂CO₃ . Steric bulk at position 7 reduces yields compared to unsubstituted isoquinolines .
Oxidation and Reduction
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Oxidation: The methyl group at position 7 resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) convert it to a carboxylic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to a tetrahydroisoquinoline, preserving substituents.
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
Reaction Type | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 1-Aryl-6-methoxy-7-methylisoquinoline | 75 | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 1-Aminoaryl derivatives | 68 |
Comparative Reactivity Insights
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Chloro vs. Methoxy Groups: The chloro substituent enhances electrophilic substitution rates at positions 5 and 8, while the methoxy group directs nitration and alkylation .
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Methyl Group Influence: Steric effects at position 7 slow reactions requiring planar transition states (e.g., Diels-Alder) .
Mechanistic Considerations
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 1-Chloro-6-methoxy-7-methylisoquinoline?
The synthesis of this compound typically involves:
- Direct metalation and methylation : Metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel–Hauser base, followed by cuprate-mediated methylation. However, this method faces challenges in separating the product from unreacted starting material .
- Alternative aminomethylation/hydrogenolysis : Quenching the metalated intermediate with Eschenmoser's reagent to form a tertiary benzylamine, followed by iodomethane quaternization and hydrogenolysis to cleave benzyl groups. This approach simplifies purification .
Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?
Key methods include:
- NMR spectroscopy : For verifying substitution patterns (e.g., methoxy, methyl, and chloro groups).
- Mass spectrometry (MS) : To confirm molecular weight (e.g., CHClNO for the parent compound) and fragmentation patterns .
- High-performance liquid chromatography (HPLC) : To assess purity and identify impurities, particularly in cases of incomplete separation during synthesis .
Q. What are the common impurities encountered during synthesis, and how can they be identified?
- Residual starting materials : For example, unreacted 7-benzyloxy-6-methoxyisoquinoline, detectable via HPLC retention time comparison .
- Byproducts from incomplete hydrogenolysis : Partial removal of benzyl groups may yield intermediates, identifiable through mass shifts in MS .
- Oxidation products : Methoxy or hydroxy derivatives formed under acidic conditions, confirmed via -NMR chemical shifts .
Advanced Research Questions
Q. How can researchers optimize the methylation step to enhance yield and purity?
- Temperature control : Maintaining low temperatures (-78°C) during metalation minimizes side reactions .
- Catalyst screening : Testing alternative cuprate reagents (e.g., Gilman vs. Grignard-derived cuprates) to improve regioselectivity.
- Purification strategies : Employing column chromatography with gradient elution or preparative HPLC to isolate the target compound from structurally similar byproducts .
Q. What methodological approaches are recommended when encountering contradictory spectral data?
- Iterative data triangulation : Cross-validate NMR, MS, and X-ray crystallography (if available) to resolve discrepancies in substitution patterns .
- Isotopic labeling : Use deuterated solvents or -labeled precursors to clarify ambiguous peaks in NMR spectra .
- Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to confirm structural assignments .
Q. How does the substitution pattern on the isoquinoline ring influence reactivity in downstream applications?
- Electrophilic substitution : The chloro group at C1 directs electrophiles to C5 or C8 positions, while the methoxy group at C6 enhances electron density at C7, favoring nucleophilic attacks .
- Hydrogenolysis sensitivity : Methyl and methoxy substituents at C1 and C6 reduce steric hindrance, facilitating catalytic hydrogenation of dihydroisoquinoline intermediates .
- Biological activity : Substitution at C7 (methyl) and C6 (methoxy) has been linked to enhanced binding affinity in alkaloid-derived pharmacophores, though structure-activity relationship (SAR) studies require controlled variation of substituents .
Q. Methodological Considerations
- Reproducibility : Document reaction conditions (e.g., solvent, temperature, catalyst loading) in detail to enable replication .
- Data reporting : Include raw spectral data (e.g., NMR integrals, MS m/z values) in supplementary materials to support structural claims .
- Ethical synthesis : Avoid hazardous reagents where possible; substitute toxic chlorination agents with greener alternatives (e.g., NaClO) .
Properties
CAS No. |
209286-03-3 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-6-methoxy-7-methylisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-9-8(6-10(7)14-2)3-4-13-11(9)12/h3-6H,1-2H3 |
InChI Key |
DWMRLGYYUGVOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2Cl)C=C1OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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